Cas no 871125-72-3 (4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid)
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
- 4-ETHOXY-2,3,5,6-TETRAFLUOROBENZENEBORONIC ACID
- 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid
- Boronic acid,B-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-
- B-(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid (ACI)
- Boronic acid, (4-ethoxy-2,3,5,6-tetrafluorophenyl)- (9CI)
- BS-22546
- DTXSID20584711
- (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronicacid
- G70687
- MFCD07784385
- CS-0174782
- AKOS015838855
- 871125-72-3
- SCHEMBL2558773
- BP-12121
-
- MDL: MFCD07784385
- Inchi: 1S/C8H7BF4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h14-15H,2H2,1H3
- InChI Key: IPNVLSNRALXTDR-UHFFFAOYSA-N
- SMILES: FC1C(OCC)=C(F)C(F)=C(B(O)O)C=1F
Computed Properties
- Exact Mass: 238.04200
- Monoisotopic Mass: 238.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 137-142 °C
- Boiling Point: 299.4±50.0 °C at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.454
- PSA: 49.69000
- LogP: 0.32150
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 224720-5g |
4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid |
871125-72-3 | 95% | 5g |
£180.00 | 2022-02-28 | |
| Chemenu | CM134242-5g |
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid |
871125-72-3 | 98% | 5g |
$110 | 2021-08-05 | |
| TRC | E893008-100mg |
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid |
871125-72-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E893008-250mg |
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid |
871125-72-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E893008-500mg |
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid |
871125-72-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E893008-1g |
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid |
871125-72-3 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245452-100mg |
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid |
871125-72-3 | 98% | 100mg |
¥119.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245452-250mg |
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid |
871125-72-3 | 98% | 250mg |
¥164.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245452-1g |
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid |
871125-72-3 | 98% | 1g |
¥511.00 | 2024-04-27 | |
| A2B Chem LLC | AB55160-5g |
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid |
871125-72-3 | 98% | 5g |
$169.00 | 2024-04-19 |
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid
Introduction to 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS No. 871125-72-3)
4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 871125-72-3, features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and multiple fluorine atoms. The presence of fluorine atoms in the aromatic ring introduces electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule. Such characteristics make it a valuable intermediate in organic synthesis and a potential candidate for various applications in drug discovery and advanced material development.
The 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid molecule is particularly interesting because of its boronic acid moiety. Boronic acids are well-known for their ability to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The ethoxy group attached to the boron atom enhances the solubility and reactivity of the compound in polar solvents, making it more versatile for synthetic applications. Additionally, the fluorine atoms on the phenyl ring contribute to the compound's stability under various reaction conditions while also influencing its electronic properties.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid fits well within this trend. Researchers have been exploring its potential as a building block for designing novel pharmaceuticals that exhibit improved pharmacokinetic profiles. For instance, studies have shown that fluorinated boronic acids can serve as effective intermediates in the synthesis of protease inhibitors and other therapeutic agents targeting specific biological pathways. The unique combination of ethoxy and fluoro substituents in this compound makes it particularly suitable for such applications.
One of the most compelling aspects of 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid is its role in advanced material science. Boronic acids have been widely used in the development of smart materials and polymers due to their ability to form reversible covalent bonds with other molecules. This property is particularly useful in self-healing materials and stimuli-responsive polymers. The fluorine atoms in this compound further enhance its potential for such applications by improving thermal stability and chemical resistance. Recent research has demonstrated its use in creating novel polymeric materials that can undergo controlled transformations under specific conditions, opening up new possibilities for applications in nanotechnology and biomedicine.
The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid is another area where this compound has shown promise. The presence of multiple reactive sites on the molecule allows for diverse synthetic strategies, enabling chemists to tailor its structure for specific applications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups or modify existing ones. These methods have led to the development of derivatives with enhanced properties for drug discovery and material science applications.
From a pharmaceutical perspective, 4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid has been investigated as a potential scaffold for developing new therapeutic agents. Its ability to participate in cross-coupling reactions makes it an excellent candidate for constructing complex molecular architectures that mimic natural products or designed ligands targeting specific biological receptors. Studies have highlighted its utility in generating novel compounds with anti-inflammatory and anticancer properties. The fluorine atoms on the phenyl ring are particularly crucial here as they can modulate binding affinity and selectivity towards biological targets.
The compound's electronic properties also make it interesting for applications beyond pharmaceuticals. In materials science, boronic acids are known for their ability to form coordination complexes with metals and metalloids. The unique electronic environment created by the combination of ethoxy and fluoro substituents can influence these interactions significantly. Researchers have explored its use as a ligand or precursor for metal-organic frameworks (MOFs) and coordination polymers. These materials have diverse applications ranging from gas storage and separation to catalysis and sensing.
In conclusion,4-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS No. 871125-72-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists working on drug discovery and advanced materials development. The ongoing research into its applications underscores its importance as a building block for innovative chemical solutions.
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